Ethyl imidazo[1,2-a]pyridine-2-carboxylate

Medicinal Chemistry Formulation Solid-State Properties

Ethyl imidazo[1,2-a]pyridine-2-carboxylate (CAS 38922-77-9) is the unsubstituted bicyclic core scaffold for reproducible medicinal chemistry. Unlike substituted analogs, this parent ester provides consistent solid-state properties (mp 78–80°C) and predictable cross-coupling reactivity. With favorable LogP (~2.3) and 84% synthetic yield, it is the cost-effective choice for imidazopyridine libraries targeting PI3K, mTOR, and mycobacterial ATP synthase. ≥97% purity ensures reliable in vitro assay performance and seamless scale-up.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 38922-77-9
Cat. No. B186821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl imidazo[1,2-a]pyridine-2-carboxylate
CAS38922-77-9
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN2C=CC=CC2=N1
InChIInChI=1S/C10H10N2O2/c1-2-14-10(13)8-7-12-6-4-3-5-9(12)11-8/h3-7H,2H2,1H3
InChIKeyGNFACXDTRBVZJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Imidazo[1,2-a]pyridine-2-carboxylate (CAS 38922-77-9): A Differentiated Imidazopyridine Scaffold for Medicinal Chemistry and Synthesis


Ethyl imidazo[1,2-a]pyridine-2-carboxylate is a bicyclic heteroaromatic building block that combines an imidazole and pyridine ring with a C2 ethyl ester group. It is recognized as a privileged scaffold in medicinal chemistry [1], and is commonly used as a key intermediate in the synthesis of biologically active molecules. This compound is commercially available as a high-purity solid (≥96%) with a defined melting point (78-80°C) and a calculated LogP of ~2.3, which facilitates handling and formulation in organic solvents . The ethyl ester at the C2 position serves as a versatile handle for further functionalization, enabling access to a broad range of imidazopyridine-based analogs.

Why Unsubstituted Ethyl Imidazo[1,2-a]pyridine-2-carboxylate Is Not Interchangeable with Closely Related Analogs in Medicinal Chemistry


Generic substitution with other imidazopyridine esters is not advisable due to the significant impact of subtle structural modifications on physicochemical properties, synthetic reactivity, and biological target engagement. For instance, the introduction of a single fluorine atom at the C6 position dramatically alters the melting point (from 78-80°C to 146-147°C) and density (from ~1.22 g/cm³ to 1.31 g/cm³), which can affect solid-state handling and formulation . Furthermore, the unsubstituted core scaffold exhibits a distinct electronic and steric profile that influences its reactivity in cross-coupling reactions and its binding affinity in biological systems, as evidenced by structure-activity relationship studies in PI3K and antimicrobial contexts [1]. These differences underscore the need for precise selection of the unsubstituted ethyl ester to ensure reproducible synthetic outcomes and reliable biological data.

Quantitative Differentiation of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate Against Key Comparators: A Data-Driven Evidence Guide


Enhanced Solid-State Handling: Comparative Melting Point and Density Advantage Over C6-Fluoro Analog

The unsubstituted ethyl imidazo[1,2-a]pyridine-2-carboxylate exhibits a significantly lower melting point (78-80°C) compared to its 6-fluoro-substituted analog (146-147°C), and a lower density (1.22 g/cm³ vs. 1.31 g/cm³). These differences are critical for downstream processing and formulation, where the unsubstituted compound's more favorable solid-state properties can simplify handling and dissolution .

Medicinal Chemistry Formulation Solid-State Properties

Optimized Lipophilicity for Lead-Like Properties: LogP Advantage Over Carboxylic Acid Derivative

The ethyl ester group confers a calculated LogP (XLogP3) of approximately 2.3, which places it within a favorable range for oral bioavailability and membrane permeability. In contrast, the corresponding carboxylic acid derivative (imidazo[1,2-a]pyridine-2-carboxylic acid) would have a significantly lower LogP (more hydrophilic), which can limit its passive diffusion across biological membranes [1]. This calculated difference in lipophilicity is a critical parameter in early-stage drug discovery for optimizing absorption and distribution.

Medicinal Chemistry ADME Drug Design

Validated High-Yield Synthetic Protocol: A Comparative Advantage for Reliable Intermediate Production

A robust and high-yielding synthetic route for ethyl imidazo[1,2-a]pyridine-2-carboxylate has been established, achieving an 84% isolated yield from readily available 2-aminopyridine and ethyl 3-bromopyruvate. This yield is notably higher than reported yields for the synthesis of some substituted analogs, such as ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (42% yield) or ethyl 7-methyl-imidazo[1,2-a]pyridine-2-carboxylate (46% yield) . The high yield of this unsubstituted ethyl ester makes it an economical and reliable choice for generating larger quantities of the core scaffold.

Organic Synthesis Process Chemistry Building Block

Consistent High Purity Specification: A Baseline for Reproducible Research

Commercial sources consistently specify ethyl imidazo[1,2-a]pyridine-2-carboxylate with a purity of ≥96%. This is a well-defined and widely adopted specification that ensures reliable performance in synthetic and biological assays. While some substituted analogs may be offered at similar purity levels, the high purity of this unsubstituted core scaffold is a consistent and verifiable baseline that reduces variability in research outcomes .

Quality Control Analytical Chemistry Research Supply

Best Application Scenarios for Ethyl Imidazo[1,2-a]pyridine-2-carboxylate Based on Its Differentiated Properties


Medicinal Chemistry Lead Optimization and Library Synthesis

The combination of favorable LogP (~2.3) and high synthetic yield (84%) makes this compound an ideal starting point for generating diverse imidazopyridine libraries for hit-to-lead optimization. Its moderate lipophilicity supports membrane permeability, while the ethyl ester provides a handle for further diversification, enabling efficient exploration of structure-activity relationships .

Process Chemistry and Scale-Up for Key Intermediates

The robust, high-yielding synthetic protocol (84% from 2-aminopyridine) and the compound's favorable solid-state properties (melting point 78-80°C) make it a cost-effective choice for large-scale production. Its consistent purity (≥96%) ensures reliable performance in multi-step syntheses, reducing the risk of downstream contamination or yield loss .

Building Block for Kinase and Enzyme Inhibitor Discovery

As an unsubstituted core scaffold, ethyl imidazo[1,2-a]pyridine-2-carboxylate serves as a versatile template for designing inhibitors of targets such as PI3K, mTOR, and mycobacterial ATP synthase. Its well-defined physicochemical properties (e.g., LogP) facilitate computational modeling and structure-based drug design [1].

Research Reagent for Reproducible Biological Assays

The high and consistent purity (≥96%) of commercially available material makes it a reliable reagent for in vitro assays. Its low melting point and density allow for easy preparation of stock solutions in organic solvents, ensuring accurate dosing and reproducibility across experiments [2].

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